![molecular formula C15H22ClNO2 B1441684 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219968-14-5](/img/structure/B1441684.png)

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Vue d'ensemble

Description

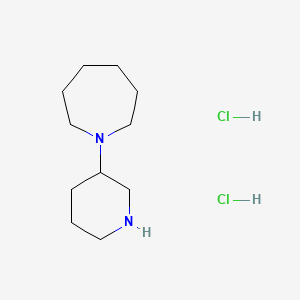

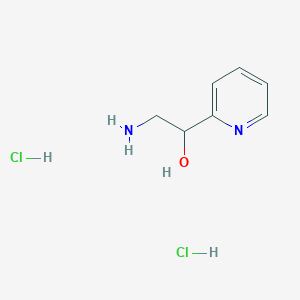

“1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the empirical formula C13H18ClNO . It is a solid substance .

Molecular Structure Analysis

The SMILES string representation of the molecule isO=C (C1=CC=CC=C1)CN2CCCCC2.Cl . The InChI key is YOWNQNCGWFBZIG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is 239.74 . It is a solid substance .Applications De Recherche Scientifique

Osteoporosis Treatment Research

This compound has been studied for its potential in treating osteoporosis. In a study with ovariectomized rats, it significantly reduced bone loss and the increase in serum osteocalcin, which are markers of bone turnover . This suggests its utility in developing treatments for postmenopausal osteoporosis.

Analytical Chemistry

In the field of analytical chemistry, this compound is used as a reference material for chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures and can be crucial in pharmaceutical analysis .

Neuropharmacology

Due to the presence of the piperidine moiety, this compound may have neuropharmacological applications. Piperidine derivatives are known to interact with various neurotransmitter systems, which could make this compound a candidate for studying neurological disorders .

Drug Development

The compound’s structure suggests potential use in drug development, particularly as a scaffold for creating new therapeutic agents. Its phenyl and piperidinyl groups could be modified to enhance drug properties like solubility and efficacy .

Molecular Biology Research

In molecular biology, this compound could be used in research related to cell signaling pathways. Its ability to penetrate cell membranes might allow it to act as a modulator for intracellular processes .

Safety and Toxicology

It’s also important in safety and toxicology studies. As a chemical compound, understanding its toxicity, metabolism, and interaction with biological systems is crucial for developing safe pharmaceuticals .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors play a crucial role in the regulation of reproductive and non-reproductive tissues .

Mode of Action

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This binding results in a series of biochemical reactions that lead to changes in the body’s response to estrogens and selective estrogen receptor modulators .

Biochemical Pathways

The compound’s interaction with the estrogen receptors affects several biochemical pathways. These pathways are involved in the regulation of body weight, uterine health, serum cholesterol levels, and bone density .

Pharmacokinetics

Studies in ovariectomized rats have shown that the compound, when administered orally at doses of 01–1 mg/kg per day for 4 weeks, significantly reduced bone loss in the lumbar spine L1–4 and increased serum osteocalcin . These effects suggest that the compound has good bioavailability and can effectively reach its target tissues.

Result of Action

The action of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride results in beneficial effects on bone and cholesterol levels, while maintaining antagonist effects on the uterus . In ovariectomized rats, the compound significantly reduced bone loss and serum cholesterol levels .

Propriétés

IUPAC Name |

1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRAYSYCIWQQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)